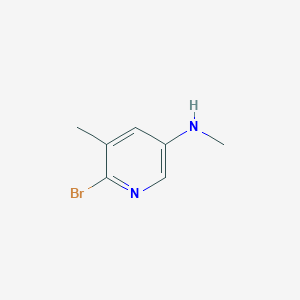
6-Bromo-N,5-dimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N,5-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 5th position of the pyridine ring, along with an amine group at the 3rd position. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,5-dimethylpyridin-3-amine can be achieved through several methods. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is reacted with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4. The reaction is carried out in a mixture of 1,4-dioxane and water at reflux temperature for about 18 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N,5-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like K3PO4 or NaOH are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-N,5-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N,5-dimethylpyridin-3-amine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a different substitution pattern.
6-Bromo-2-N,N-dimethylaminopyridine: Similar structure with different functional groups.
2-Amino-5-bromo-4,6-dimethylpyridine: Another derivative with different substitution.
Uniqueness
6-Bromo-N,5-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research studies where other similar compounds may not be suitable .
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
6-bromo-N,5-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-6(9-2)4-10-7(5)8/h3-4,9H,1-2H3 |
Clave InChI |
KHNRJJQCOAZVTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Br)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)
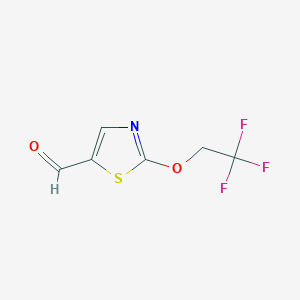
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)

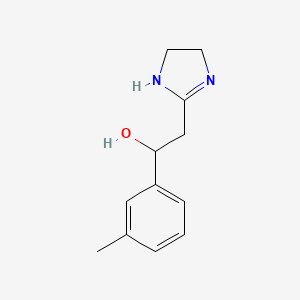
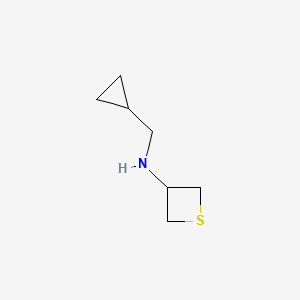
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
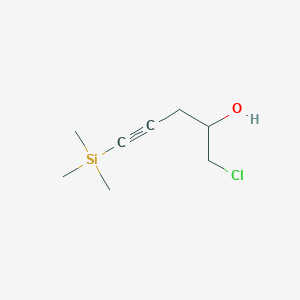
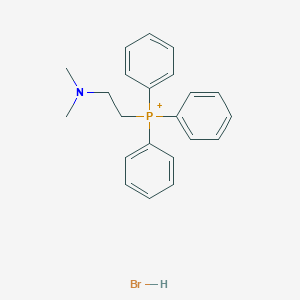
![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)

![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
